molecular formula C13H20N4O2 B2487886 1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1798679-05-6

1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2487886
CAS No.: 1798679-05-6
M. Wt: 264.329
InChI Key: LIGGAZGVEHNZGO-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.

    Urea Formation: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biochemical pathways. Detailed studies are required to elucidate the specific molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea include:

    1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiourea: Differing by the presence of a thiourea moiety instead of urea.

    1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)carbamate: Featuring a carbamate group in place of the urea linkage.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-19-9-7-15-13(18)16-11-5-8-17(10-11)12-4-2-3-6-14-12/h2-4,6,11H,5,7-10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGGAZGVEHNZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CCN(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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